![molecular formula C16H23FN2O2 B6076479 (2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6076479.png)
(2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine
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Overview
Description
(2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine, commonly known as FMAEMDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
FMAEMDMA works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. FMAEMDMA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
FMAEMDMA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer properties. Additionally, FMAEMDMA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMAEMDMA is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. Additionally, FMAEMDMA has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of FMAEMDMA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several directions for future research on FMAEMDMA. One area of interest is the development of FMAEMDMA analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer properties of FMAEMDMA. Finally, more research is needed to explore the potential applications of FMAEMDMA in the treatment of neurological disorders such as Alzheimer's disease.
Synthesis Methods
FMAEMDMA is synthesized by reacting 4-fluoroacetophenone with 2-(dimethylamino)ethylmorpholine in the presence of a base. The reaction yields FMAEMDMA as a white solid with a purity of over 98%.
Scientific Research Applications
FMAEMDMA has been extensively studied for its potential applications in various areas of scientific research. It has been found to have a wide range of activities, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, FMAEMDMA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-18(2)8-7-15-12-19(9-10-21-15)16(20)11-13-3-5-14(17)6-4-13/h3-6,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYPUJREVPUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone |
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